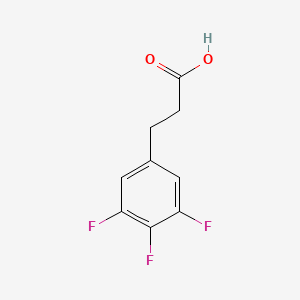

3-(3,4,5-Trifluorophenyl)propanoic acid

描述

Structural Context within Fluorinated Aromatic Carboxylic Acids

3-(3,4,5-Trifluorophenyl)propanoic acid belongs to the class of fluorinated aromatic carboxylic acids. Its molecular structure consists of a propanoic acid moiety attached to a 3,4,5-trifluorinated phenyl ring. The presence of three fluorine atoms on the aromatic ring is a key structural feature that distinguishes it from other phenylpropanoic acids.

The structural characteristics of this compound can be compared to other related fluorinated and non-fluorinated analogs. For instance, the acidity of the carboxylic acid is expected to be higher than that of the non-fluorinated 3-phenylpropanoic acid due to the inductive effect of the fluorine atoms. The lipophilicity of the molecule is also modulated by the fluorine substituents, which can impact its solubility and membrane permeability. nbinno.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (estimated) |

| 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.17 | 1.85 | 4.66 |

| 3-(4-Fluorophenyl)propanoic acid | C₉H₉FO₂ | 168.16 | 1.98 | 4.58 |

| This compound | C₉H₇F₃O₂ | 204.14 | 2.5 | ~4.2 |

Note: The logP and pKa values for this compound are estimated based on computational models and comparison with structurally similar compounds.

Relevance in Synthetic Organic Chemistry and Medicinal Chemistry Scaffolds

This compound serves as a valuable building block in synthetic organic chemistry. Its carboxylic acid functionality allows for a variety of chemical transformations, including esterification, amidation, and reduction, providing access to a wide range of derivatives. The trifluorophenyl moiety can be further functionalized through aromatic substitution reactions, although the electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of these reactions.

A common synthetic route to this compound involves the catalytic hydrogenation of the corresponding cinnamic acid derivative, 3-(3,4,5-trifluorophenyl)acrylic acid. prepchem.comresearchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com

In medicinal chemistry, the incorporation of fluorinated scaffolds is a widely used strategy to enhance the pharmacological properties of drug candidates. nih.gov The this compound motif is of particular interest due to the unique properties conferred by the trifluoro substitution pattern. The introduction of this group can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability. nih.gov

While specific examples of marketed drugs containing the this compound scaffold are not prevalent, its structural analogs have been incorporated into various bioactive molecules. For example, derivatives of 3-phenylpropanoic acid are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. docbrown.info Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents. Its utility as a synthetic intermediate allows for the generation of diverse libraries of compounds for biological screening.

Table 2: Potential Applications of this compound Derivatives in Medicinal Chemistry

| Derivative Class | Potential Therapeutic Area | Rationale for Fluorination |

| Amides and Esters | CNS Disorders, Oncology | Enhanced metabolic stability and blood-brain barrier penetration. nbinno.com |

| Heterocyclic Derivatives | Infectious Diseases, Inflammation | Modulation of binding affinity and selectivity to target enzymes or receptors. |

| Peptidomimetics | Various | Increased proteolytic stability and conformational constraint. |

Structure

3D Structure

属性

IUPAC Name |

3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGZNFBPOANGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590692 | |

| Record name | 3-(3,4,5-Trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-50-9 | |

| Record name | 3,4,5-Trifluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4,5-Trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 3,4,5 Trifluorophenyl Propanoic Acid

Precursor Synthesis and Functional Group Introduction

The successful synthesis of 3-(3,4,5-Trifluorophenyl)propanoic acid is fundamentally reliant on the efficient preparation of its key building blocks: the trifluorinated aromatic ring and the propanoic acid side chain.

Synthesis of Trifluorophenyl Intermediates

The construction of the 3,4,5-trifluorophenyl moiety typically begins with commercially available, simpler fluorinated benzene (B151609) derivatives. A common and versatile starting material is 1,2,3-trifluoro-5-bromobenzene. This intermediate is particularly valuable as the bromine atom provides a reactive handle for forming carbon-carbon bonds through various organometallic reactions.

For instance, 1,2,3-trifluoro-5-bromobenzene can be converted into a Grignard reagent, (3,4,5-Trifluorophenyl)magnesium bromide, by reacting it with magnesium turnings. This organometallic intermediate can then be used in coupling reactions. Alternatively, it can participate in transmetalation reactions or be used to synthesize other organometallic compounds, such as triarylboranes. nih.gov These intermediates are crucial for subsequent coupling reactions, like the Suzuki-Miyaura coupling, to introduce additional complexity to the aromatic core if needed. researchgate.net

Another key intermediate is 3,4,5-trifluorobenzaldehyde (B150659), which can be synthesized from corresponding precursors. This aldehyde is a pivotal building block for constructing the propanoic acid side chain via condensation reactions.

Formation of the Propanoic Acid Side Chain

One prominent method is the Knoevenagel or Doebner condensation . In this approach, 3,4,5-trifluorobenzaldehyde is reacted with malonic acid in the presence of a base like pyridine. This reaction forms the unsaturated precursor, 3-(3,4,5-Trifluorophenyl)propenoic acid (also known as 3,4,5-trifluorocinnamic acid).

Another strategy involves Friedel-Crafts acylation . 1,2,3-Trifluorobenzene can be acylated using succinic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid, which then requires further reduction steps (like a Clemmensen or Wolff-Kishner reduction) to remove the keto group and yield the desired propanoic acid side chain.

A third approach is the Willgerodt-Kindler reaction . This method could potentially start from a 3,4,5-trifluoroacetophenone intermediate, which is treated with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis to yield the propanoic acid. acs.org

Direct Synthesis Approaches for this compound

Direct synthesis routes are often designed to be more efficient, involving fewer steps and potentially higher yields. These methods focus on converting an advanced intermediate directly into the final product.

Catalytic Hydrogenation Pathways for Unsaturated Precursors

One of the most direct and widely used methods for synthesizing this compound is the catalytic hydrogenation of its unsaturated precursor, 3-(3,4,5-Trifluorophenyl)propenoic acid. This reaction involves the addition of hydrogen across the carbon-carbon double bond of the propenoic acid side chain. google.com

The process is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being a common choice. The reaction is performed in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to slightly elevated pressures to facilitate the reaction. google.com This method is highly efficient and selective, as it reduces the alkene double bond without affecting the aromatic ring or the carboxylic acid group.

| Catalyst | Solvent | Pressure | Temperature | Key Feature |

| 10% Pd/C | Methanol | Micro positive pressure | Room Temperature | High yield and purity of the final product. google.com |

| 5% Pd/C | Ethanol | 1-5 atm H₂ | Room Temperature | Standard conditions, effective for clean conversion. |

| Raney Nickel | Ethanol | High pressure | Elevated Temperature | A more cost-effective but potentially less selective catalyst. |

Multi-Step Synthesis Route Optimization

For example, a synthetic pathway that proceeds through the condensation of 3,4,5-trifluorobenzaldehyde with malonic acid followed by catalytic hydrogenation (a two-step process from the aldehyde) is often more efficient than a route involving Friedel-Crafts acylation followed by multiple reduction steps. The former route generally involves milder reaction conditions and avoids the use of stoichiometric and often harsh reducing agents.

Optimization also involves refining the conditions of each step. This can include:

Catalyst Screening: Testing different catalysts (e.g., platinum, rhodium) and catalyst loadings to find the most active and selective option for the hydrogenation step. researchgate.net

Solvent Selection: Choosing a solvent that maximizes the solubility of the reactants and facilitates the reaction while allowing for easy product isolation.

Parameter Adjustment: Fine-tuning temperature and pressure to achieve the optimal balance between reaction rate and selectivity, minimizing side product formation.

Derivatization Strategies of this compound

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatization reactions are crucial for creating new molecules for various applications, including the synthesis of active pharmaceutical ingredients and for analytical purposes. mdpi.com

Common derivatization strategies focus on reactions of the carboxyl group, such as:

Esterification: Reacting the acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. This is a fundamental transformation for creating more complex molecules or for use as a protecting group.

Amidation: The acid can be converted into a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride can then readily react with primary or secondary amines to form amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3,4,5-trifluorophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

For analytical purposes, especially for gas chromatography (GC) analysis, the polarity of the carboxylic acid must be reduced to increase its volatility. Specific derivatizing agents are used for this purpose. nih.gov

| Derivative Type | Reagent(s) | Purpose |

| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Synthesis, Protecting Group |

| Amide | 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) | Synthesis of bioactive molecules |

| Isobutyl Ester | Isobutyl Chloroformate, Pyridine | GC analysis nih.gov |

| Pentafluorobenzyl Ester | 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr) | GC-MS analysis researchgate.net |

These derivatization strategies underscore the utility of this compound as a versatile building block in modern organic chemistry.

Oxidation Reactions and Product Analysis

The propanoic acid side chain of this compound is susceptible to oxidation at the benzylic position, the carbon atom directly attached to the aromatic ring. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the side chain, leading to the formation of 3,4,5-trifluorobenzoic acid. This reaction typically proceeds under harsh conditions and is a common transformation for alkylbenzenes. youtube.com

The reaction involves the initial attack of the oxidizing agent at the benzylic C-H bond. The trifluorophenyl group, being strongly electron-withdrawing, can influence the reactivity of this position. The final product, 3,4,5-trifluorobenzoic acid, can be readily identified and quantified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Oxidizing Agent | Typical Conditions | Primary Product |

| Potassium Permanganate (KMnO₄) | Basic, heat | 3,4,5-Trifluorobenzoic acid |

| Chromic Acid (H₂CrO₄) | Acidic, heat | 3,4,5-Trifluorobenzoic acid |

Reduction Reactions and Derivative Formation

The carboxylic acid functional group of this compound can be readily reduced to a primary alcohol, yielding 3-(3,4,5-trifluorophenyl)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. askfilo.comdoubtnut.comquora.com The reaction is usually carried out in an anhydrous ethereal solvent.

Alternatively, catalytic hydrogenation can be employed to reduce the carboxylic acid. For instance, the reduction of a similar compound, 3-(3-trifluoromethylphenyl)propanoic acid, has been achieved using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. dovepress.com This method offers a milder alternative to metal hydride reductions.

The resulting alcohol, 3-(3,4,5-trifluorophenyl)propan-1-ol, is a versatile intermediate that can be further functionalized. For example, it can be converted to the corresponding aldehyde, 3-(3,4,5-trifluorophenyl)propanal, through controlled oxidation.

| Reducing Agent/Method | Typical Conditions | Primary Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether | 3-(3,4,5-Trifluorophenyl)propan-1-ol |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Solvent, pressure | 3-(3,4,5-Trifluorophenyl)propan-1-ol |

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The 3,4,5-trifluorophenyl ring of the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr), while being deactivated towards electrophilic aromatic substitution (EAS). youtube.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring, particularly at the para-position (position 4), can be displaced by nucleophiles. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group (or its derivatives) activates the ring for nucleophilic attack. nih.gov Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine can lead to the corresponding amino-substituted derivative. The reaction typically proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing substituents. libretexts.org

Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group is a strongly deactivating group, making the aromatic ring much less reactive towards electrophiles compared to benzene. youtube.com Any electrophilic substitution, if it occurs, would be directed to the meta-position relative to the trifluoromethyl group and the propanoic acid side chain. However, forcing conditions are generally required, and the yields are often low. byjus.commsu.edu

| Reaction Type | Reagents | Expected Product (Major Isomer) |

| Nucleophilic Aromatic Substitution (SNAr) | Amine (e.g., R-NH₂) | 3-(3,5-Difluoro-4-aminophenyl)propanoic acid derivative |

| Electrophilic Aromatic Substitution (EAS) | Nitrating mixture (HNO₃/H₂SO₄) | 3-(2-Nitro-3,4,5-trifluorophenyl)propanoic acid |

Coupling Reactions and Formation of Conjugates

The carboxylic acid functionality of this compound provides a convenient handle for various coupling reactions, most notably for the formation of amide bonds and the synthesis of peptide conjugates. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to couple the carboxylic acid with the amino group of an amino acid or peptide. nih.govresearchgate.net

Furthermore, the trifluorophenyl ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. mdpi.com For these reactions, the propanoic acid would likely need to be converted to a more suitable derivative, such as an aryl halide or triflate. For instance, if a bromo or iodo group were introduced onto the aromatic ring, it could then serve as a handle for coupling with a boronic acid (Suzuki reaction) or an alkene (Heck reaction) to form new carbon-carbon bonds. quora.comorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Resulting Conjugate/Product |

| Amide Coupling | Amino acid or peptide | Peptide conjugate |

| Suzuki Coupling (of a halogenated derivative) | Arylboronic acid | Biphenyl derivative |

| Heck Coupling (of a halogenated derivative) | Alkene | Styrene derivative |

Mechanistic Investigations of Key Synthetic Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

In nucleophilic aromatic substitution , the reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized onto the electron-withdrawing fluorine atoms and the carboxylate group. In the second step, the leaving group (a fluoride (B91410) ion) is eliminated, and the aromaticity of the ring is restored. Computational studies on similar polyfluoroarenes have provided detailed insights into the energetics and transition states of these reactions. nih.gov

The mechanism of electrophilic aromatic substitution on a deactivated ring like the 3,4,5-trifluorophenyl group involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). byjus.com The presence of multiple electron-withdrawing fluorine atoms destabilizes this intermediate, thus slowing down the reaction rate. The subsequent deprotonation restores the aromaticity.

Palladium-catalyzed coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination. mdpi.com The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of these reactions.

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgeurekalert.org In the context of synthesizing this compound and its derivatives, several green chemistry principles can be applied.

One key aspect is the use of greener solvents . Traditional organic solvents often have significant environmental and health impacts. The development of syntheses in more benign solvents like water, supercritical fluids, or bio-based solvents is a major goal. rsc.org For fluorination reactions, performing them in aqueous media, where possible, represents a significant advancement in green chemistry. rsc.org

Another principle is the use of catalysis over stoichiometric reagents to improve atom economy and reduce waste. nih.gov For instance, employing catalytic hydrogenation for the reduction of the carboxylic acid is preferable to using stoichiometric amounts of metal hydrides. Similarly, the use of highly efficient and recyclable palladium catalysts for coupling reactions aligns with green chemistry principles.

The development of safer fluorinating agents is also a critical area of research in green fluorine chemistry. rsc.orgnih.gov Traditional fluorinating agents can be highly toxic and hazardous. The use of solid-state fluorination with reagents like potassium fluoride offers a more environmentally friendly alternative to some solution-based protocols. rsc.org Furthermore, electrochemical fluorination methods are being explored as a reagent-free approach. rsc.org

| Green Chemistry Principle | Application in the Synthesis of this compound and Derivatives |

| Use of Greener Solvents | Utilizing water or other benign solvents for synthetic steps. |

| Catalysis | Employing catalytic hydrogenation for reduction and efficient palladium catalysts for coupling reactions. |

| Safer Reagents | Using solid-state fluorinating agents or exploring electrochemical methods. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Comprehensive Spectroscopic and Structural Elucidation of 3 3,4,5 Trifluorophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following subsections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 3-(3,4,5-Trifluorophenyl)propanoic acid, along with a discussion of two-dimensional NMR techniques for structural confirmation.

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring will influence the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted phenylpropanoic acid.

The propanoic acid side chain will show two characteristic multiplets. The protons on the carbon adjacent to the phenyl ring (α-protons) will appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The protons on the carbon adjacent to the carboxyl group (β-protons) will also appear as a triplet, coupled to the α-protons. The carboxylic acid proton will be observed as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 11.5 | Broad Singlet | 1H | -COOH |

| ~ 7.0 - 7.2 | Multiplet | 2H | Aromatic CH |

| ~ 2.95 | Triplet | 2H | -CH₂-Ar |

| ~ 2.65 | Triplet | 2H | -CH₂-COOH |

The carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show signals for the carboxylic acid carbon, the two aliphatic carbons of the propanoic acid chain, and the carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns due to carbon-fluorine coupling. The strong electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift for the aromatic carbons.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 178 | -COOH |

| ~ 150 (Triplet) | C-F |

| ~ 140 (Doublet of Doublets) | C-F |

| ~ 138 (Triplet) | C-Ar (quaternary) |

| ~ 115 (Doublet of Doublets) | C-H (aromatic) |

| ~ 35 | -CH₂-COOH |

| ~ 30 | -CH₂-Ar |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. The ¹⁹F NMR spectrum of this compound is anticipated to show two distinct signals due to the symmetry of the substitution pattern on the phenyl ring. The fluorine atom at the 4-position will appear as a triplet, being coupled to the two equivalent fluorine atoms at the 3- and 5-positions. The two equivalent fluorine atoms at the 3- and 5-positions will appear as a doublet, coupled to the fluorine atom at the 4-position.

Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -135 | Triplet | F at C-4 |

| ~ -165 | Doublet | F at C-3 and C-5 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the protons of the propanoic acid chain, specifically between the α- and β-methylene groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the aliphatic and aromatic CH signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection of the propanoic acid chain to the trifluorophenyl ring and the position of the carboxyl group. For instance, correlations would be expected between the α-protons of the propanoic chain and the quaternary and ortho-carbons of the aromatic ring.

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the carboxylic acid and the trifluorophenyl groups.

The carboxylic acid group will give rise to a very broad O-H stretching band in the IR spectrum, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibration will appear as a strong, sharp band around 1710 cm⁻¹. The C-O stretching and O-H bending vibrations will also be observable in the fingerprint region.

The trifluorophenyl group will exhibit several characteristic bands. The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic acid) |

| ~ 3100 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| ~ 1710 | C=O stretch (Carboxylic acid) |

| ~ 1600, 1520, 1450 | Aromatic C=C stretch |

| ~ 1410 | C-O-H bend |

| ~ 1300 - 1100 | C-F stretch |

| ~ 920 | O-H bend (out-of-plane) |

Mass Spectrometric (MS) Characterization

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₉H₇F₃O₂. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements.

The expected monoisotopic mass can be precisely calculated, and experimental HRMS data would be anticipated to align closely with this value, typically within a few parts per million (ppm), thus confirming the compound's molecular formula.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O₂ |

| Calculated Monoisotopic Mass | 220.0398 g/mol |

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation of phenylpropanoic acids typically follows predictable pathways. chim.lulibretexts.orgdocbrown.info

Key fragmentation processes for carboxylic acids include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For the title compound, this would involve:

Loss of the carboxyl group (-COOH): This fragmentation would result in a significant peak corresponding to the loss of 45 mass units from the molecular ion.

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group.

Benzylic cleavage: Fission of the bond between the ethyl chain and the trifluorophenyl ring, leading to the formation of a stable trifluorobenzyl-type cation.

McLafferty rearrangement: This is a common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain, although it may be less prominent for a propanoic acid derivative.

The resulting mass spectrum would be a unique fingerprint of the molecule, with the relative abundances of the fragment ions providing insight into the stability of the different ionic species.

| Fragmentation Process | Lost Fragment | Expected m/z of Resulting Ion |

|---|---|---|

| Molecular Ion [M]+ | - | 220 |

| Loss of hydroxyl radical | •OH | 203 |

| Loss of carboxyl group | •COOH | 175 |

| Benzylic cleavage | •CH₂COOH | 161 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. numberanalytics.com While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from closely related fluorinated phenylpropanoic acid derivatives. mdpi.comnih.gov

The growth of single crystals suitable for X-ray diffraction is a crucial first step. nih.gov For compounds like this compound, a common and effective method for crystal growth is slow evaporation from an organic solvent. nih.gov The choice of solvent is critical and would typically be determined through screening various common organic solvents.

Once suitable crystals are obtained, X-ray diffraction data are collected using a diffractometer. numberanalytics.com The crystal is mounted and cooled, often to low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays, and the resulting diffraction data are recorded by a detector.

| Parameter | Typical Value/Method |

|---|---|

| Crystal Growth Method | Slow evaporation from an organic solvent (e.g., ethyl acetate, ethanol) |

| Diffractometer | Automated four-circle diffractometer |

| Radiation Source | Mo Kα or Cu Kα radiation |

| Temperature | 100 K or 298 K |

| Data Collection | Omega and phi scans |

The crystal packing of carboxylic acids is typically dominated by strong hydrogen bonding interactions. mdpi.com For this compound, it is highly anticipated that the carboxylic acid groups will form a centrosymmetric dimer motif through a pair of O-H···O hydrogen bonds. This robust and predictable interaction is known as the R²₂(8) supramolecular synthon. mdpi.com This synthon is a common feature in the crystal structures of numerous carboxylic acids and phenylpropanoic acid derivatives. nih.govresearchgate.net

In addition to this primary hydrogen bonding, the crystal packing would also be influenced by weaker intermolecular interactions, such as C-H···F, C-H···π, and π···π stacking interactions involving the trifluorophenyl rings. The fluorine substituents can significantly influence the crystal packing by participating in these weaker interactions and by altering the electrostatic potential of the aromatic ring. rsc.org

The conformation of the propanoic acid side chain relative to the trifluorophenyl ring is a key structural feature. This conformation is defined by a series of torsion angles. Analysis of related 3-phenylpropanoic acid structures reveals that the side chain can adopt various conformations, often described as bent or extended. mdpi.com

The key torsion angles that define the side chain's geometry are:

θ₁ (Cₐᵣ-Cₐᵣ-Cₐ-Cᵦ): Describes the orientation of the propanoic acid chain relative to the plane of the phenyl ring.

θ₂ (Cₐᵣ-Cₐ-Cᵦ-Cᵧ): Describes the conformation around the Cₐ-Cᵦ bond, which can be gauche or trans (synclinal or antiperiplanar).

θ₃ (Cₐ-Cᵦ-Cᵧ-O): Describes the orientation of the carboxylic acid group.

In many phenylpropanoic acid derivatives, the θ₂ torsion angle adopts a trans conformation. mdpi.com However, strong electron-withdrawing substituents on the phenyl ring, such as trifluoromethyl or multiple fluorine atoms, can favor a gauche conformation. mdpi.com Therefore, for this compound, a bent conformation of the side chain is a distinct possibility, influenced by the electronic effects of the fluorine substituents.

Influence of Fluorination on Solid-State Conformation

In many organic compounds, fluorination is known to alter the molecular dipole moment and the orientation of molecules within the crystal, which can lead to changes in crystal symmetry and physical properties. researchgate.net The effect of fluorination can sometimes be unexpected. For instance, while fluorination often improves π-stacking interactions in aromatic systems, in some cases, it can lead to a shift to a herringbone packing motif due to changes in the electrostatic potential of the phenyl rings. rsc.org

A key aspect of the solid-state conformation of 3-phenylpropanoic acid derivatives is the torsion angles of the propanoic acid side chain. Studies on analogous compounds, such as 3,5-bistrifluoromethylhydrocinnamic acid, have shown that strong electron-withdrawing substituents like trifluoromethyl groups can have a pronounced effect on the side chain's conformation. mdpi.com In the case of 3,5-bistrifluoromethylhydrocinnamic acid, the propanoic acid side chain adopts a gauche conformation for the Cα-Cβ bond, which is in contrast to the more commonly observed trans conformation in many other 3-phenylpropanoic acid structures. mdpi.com This suggests that the electron-withdrawing nature of the fluorine substituents in this compound could similarly favor a bent or folded conformation of the propanoic acid side chain in the solid state.

The crystal packing of phenylpropanoic acids is often characterized by the formation of hydrogen-bonded dimers through their carboxylic acid groups. mdpi.comscienceopen.com This robust supramolecular synthon is expected to be present in the crystal structure of this compound as well. The interplay between these strong hydrogen bonds and the weaker interactions involving the fluorine atoms would ultimately dictate the final crystal packing arrangement.

To illustrate the conformational variations in related structures, the following table summarizes the side chain conformation of different 3-phenylpropanoic acid derivatives.

| Compound Name | Side Chain Conformation (Middle Dihedral Angle) | Reference |

| 3,5-Bistrifluoromethylhydrocinnamic Acid | gauche | mdpi.com |

| Unsubstituted 3-Phenylpropanoic Acid | trans | mdpi.com |

| 3-[4-(Trifluoromethyl)phenyl]propanoic acid | Not specified, but forms hydrogen-bonded dimers | scienceopen.comnih.gov |

This table is generated based on available data for analogous compounds and is intended for comparative purposes.

Chiroptical Properties and Stereochemical Characterization (If applicable to chiral derivatives)

The parent compound, this compound, is not chiral. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

Should chiral derivatives be synthesized, for instance, by introducing a stereocenter in the propanoic acid chain (e.g., at the α- or β-position), then chiroptical and stereochemical characterization would become relevant. In such hypothetical cases, techniques like NMR spectroscopy, particularly using chiral solvating or derivatizing agents, would be employed to determine the enantiomeric purity and absolute configuration of the derivatives. Advanced NMR techniques, including the observation of through-space spin-spin couplings between fluorine and protons (¹H-¹⁹F HOESY), can be powerful tools for conformational and stereochemical analysis of fluorinated molecules. nih.gov

As of the current literature survey, there are no specific reports on the synthesis or chiroptical properties of chiral derivatives of this compound.

Advanced Computational Studies and Molecular Modeling of 3 3,4,5 Trifluorophenyl Propanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, vibrational frequencies, and electronic properties of molecules with high accuracy. researchgate.net

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For derivatives of phenylpropanoic acid, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**), are used to calculate the ground-state molecular geometry. nih.gov The resulting optimized structures provide data on bond lengths, bond angles, and dihedral angles. These calculated parameters are often compared with experimental data from X-ray crystallography for validation. For instance, studies on related fluorinated benzoic acids have shown a good correlation between geometries optimized using DFT and those determined experimentally. researchgate.net

Once a stable geometry is obtained, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govnist.gov The calculated vibrational wavenumbers can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations, such as C=O stretching, O-H bending, or C-F stretching. nih.govsphinxsai.com

To illustrate the output of such calculations, the table below shows a hypothetical comparison of selected calculated geometric parameters for a molecule similar in structure, demonstrating the type of data generated.

Interactive Data Table: Comparison of Calculated and Experimental Geometric Parameters for a Phenylpropanoic Acid Derivative

| Parameter | DFT Calculated Value | Experimental Value |

|---|---|---|

| C=O Bond Length | 1.21 Å | 1.20 Å |

| C-O Bond Length | 1.35 Å | 1.34 Å |

| C-C (Aromatic) Avg. | 1.39 Å | 1.39 Å |

| O-C-C Angle | 124.5° | 124.2° |

Electronic Structure Properties: HOMO-LUMO Gap and Molecular Electrostatic Potential (MESP)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability. mdpi.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. nih.govmdpi.com For aromatic compounds, the presence of electron-withdrawing groups like fluorine atoms is expected to influence the HOMO and LUMO energy levels.

The Molecular Electrostatic Potential (MESP) is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. MESP surfaces are color-coded to indicate different potential values: red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For 3-(3,4,5-Trifluorophenyl)propanoic acid, the MESP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic hydrogen atom.

Interactive Data Table: Hypothetical Frontier Orbital Energies for a Fluorinated Aromatic Acid

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

Mulliken Atomic Charges and Reactivity Descriptors

Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the distribution of electrons among the atoms in a molecule. wikipedia.orguni-muenchen.de These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals. researchgate.net While useful, Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.org The analysis reveals which atoms are electron-deficient and which are electron-rich, further helping to predict sites of chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into processes that are difficult to observe experimentally.

Conformational Flexibility and Dynamic Behavior in Different Environments

MD simulations are particularly useful for exploring the conformational flexibility of molecules. unito.it For a molecule like this compound, which has several rotatable bonds, multiple conformations may be accessible. chemscene.com DFT calculations on a related compound, 3,5-bistrifluoromethylhydrocinnamic acid, have shown that different conformers (e.g., gauche and trans) can have different energies and populations. mdpi.com

MD simulations can track the transitions between these conformations over time and reveal how the molecule's shape changes in different environments, such as in a vacuum, in water, or within a lipid bilayer. nih.govnih.gov The solvent environment can significantly influence which conformations are most stable. This dynamic behavior is crucial for understanding how the molecule might interact with biological targets, as its flexibility allows it to adapt its shape to fit into a binding site. unito.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Propanoic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org These models are valuable in drug discovery and environmental toxicology for predicting the activity of new or untested chemicals. nih.govresearchgate.net

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be physicochemical (e.g., logP), electronic (e.g., HOMO/LUMO energies), or topological (e.g., molecular connectivity indices). researchgate.net Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

For fluorinated propanoic acids, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or enzyme inhibitory effects. researchgate.net Studies on propionic acid derivatives have shown that their antimicrobial activity can be successfully modeled using topological parameters like Kier's alpha first-order shape index and the valence first-order molecular connectivity index. arabjchem.org For perfluorinated compounds, QSAR models have been developed to predict their potential for endocrine disruption. nih.govresearchgate.net Such models can help prioritize which novel fluorinated propanoic acid derivatives should be synthesized and tested, thereby accelerating the research and development process. arabjchem.org

In Vitro Biomolecular Interactions and Biological Activities of 3 3,4,5 Trifluorophenyl Propanoic Acid Derivatives

Enzyme Inhibition Kinetics and Mechanistic Studies (In Vitro)

The structural characteristics of 3-(3,4,5-Trifluorophenyl)propanoic acid derivatives make them candidates for enzyme inhibition, particularly for enzymes that process substrates containing a phenyl or similar aromatic moiety.

A key enzyme target for propanoic acid derivatives is kynurenine (B1673888) 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase (KYN 3-OHase). wikipedia.org KMO is a critical flavin-dependent enzyme located at a branch point in the kynurenine pathway, the primary route for tryptophan metabolism. wikipedia.orgnih.gov This enzyme catalyzes the hydroxylation of L-kynurenine to form 3-hydroxykynurenine (3-HK). wikipedia.orgmdpi.com

The kynurenine pathway is of significant interest in neuroscience and immunology because its metabolites have distinct biological effects. mdpi.com While the substrate L-kynurenine can be converted to the neuroprotective agent kynurenic acid (KYNA), the KMO-mediated production of 3-HK leads to the formation of potentially neurotoxic downstream metabolites like quinolinic acid, which is an NMDA receptor agonist that can induce excitotoxicity and oxidative stress. wikipedia.orgmdpi.comnih.gov

Inhibition of KMO is a therapeutic strategy aimed at reducing the production of these neurotoxic compounds and shunting the pathway toward the synthesis of neuroprotective KYNA. mdpi.comnih.gov Given that 3-phenylpropanoic acid derivatives are structural analogs of the KMO substrate L-kynurenine, they are logical candidates for inhibitor design. Medicinal chemistry strategies have led to the development of potent KMO inhibitors based on modifications of the kynurenine substrate. nih.gov For instance, the addition of halogen substituents to the benzene (B151609) ring of substrate analogs has been shown to be an effective strategy for enhancing inhibitory potency. frontiersin.org

| Compound | Reported Potency (IC50 or Ki) | Reference |

|---|---|---|

| (R,S)-3,4-Dichlorobenzoylalanine | IC50 = 0.2 µM | frontiersin.org |

| Ianthellamide A | IC50 = 1.5 µM | frontiersin.org |

| 3,4-Dichlorohippuric acid | Ki = 34 µM | frontiersin.org |

Understanding the mechanism of enzyme inhibition is crucial for drug development. The primary mechanisms of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Many drugs that are designed as structural analogs of an enzyme's natural substrate function as competitive inhibitors. nih.gov

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the reaction from completing.

For KMO, inhibitors designed as substrate analogs, such as those based on a propanoic acid scaffold, are often found to be competitive inhibitors. frontiersin.org They compete with the endogenous substrate, L-kynurenine, for binding to the enzyme's active site. Kinetic analyses, typically involving plotting reaction rates against substrate concentrations in the presence and absence of the inhibitor (e.g., using Lineweaver-Burk plots), are used to determine the precise mechanism. Such studies are essential to fully characterize the inhibitory profile of novel compounds like this compound derivatives.

Receptor Binding Profile Assessment (In Vitro)

While some propanoic acid derivatives are designed to target enzymes, others may interact directly with cellular receptors. However, direct receptor binding data for this compound derivatives are not extensively documented in the scientific literature.

An important consideration is the indirect modulation of receptor activity resulting from the inhibition of enzymes like KMO. As previously noted, inhibiting KMO leads to an increase in the concentration of kynurenic acid (KYNA). nih.govfrontiersin.org KYNA is a known neuromodulator with a distinct receptor binding profile. mdpi.comnih.gov In vitro studies have established that KYNA acts as an antagonist at several key receptors in the central nervous system:

NMDA Receptors : KYNA is an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov

α7 Nicotinic Acetylcholine Receptors (α7 nAChR) : KYNA also functions as an antagonist of this receptor subtype. wikipedia.orgnih.gov

Therefore, while derivatives of this compound may not bind directly to these receptors, their ability to inhibit KMO can lead to a significant modulation of glutamatergic and cholinergic neurotransmission through the action of elevated endogenous KYNA. Assessing the complete pharmacological profile of these compounds would involve screening them against a panel of common CNS receptors to rule out direct interactions. nih.govnih.gov

Cellular Pathway Modulation Studies (In Vitro)

The primary and most direct effect of this compound derivatives, acting as KMO inhibitors, is the modulation of the kynurenine cellular pathway. nih.govnih.gov By blocking the conversion of kynurenine to 3-HK, these inhibitors induce a metabolic shift, resulting in:

Decreased levels of neurotoxic metabolites : The production of 3-hydroxykynurenine (3-HK) and its downstream product, quinolinic acid (QUIN), is significantly reduced. mdpi.com Both 3-HK and QUIN are associated with increased oxidative stress, free radical formation, and apoptosis. nih.gov

Increased levels of neuroprotective metabolites : The substrate L-kynurenine is redirected towards the alternate pathway catalyzed by kynurenine aminotransferases (KATs), leading to a rise in the synthesis of kynurenic acid (KYNA). mdpi.com

This modulation has profound downstream effects on cellular health and function, particularly in neurological contexts. In vitro models have shown that KMO inhibition can prevent apoptosis and reduce microglial activation, supporting the link between the kynurenine pathway and neuroinflammation. nih.gov Furthermore, the incorporation of trifluoromethyl groups into molecular scaffolds has been associated with the modulation of other critical cellular pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and survival. jelsciences.com

Antimicrobial Activity Evaluations (In Vitro)

Halogenated organic compounds, including those containing fluorine and chlorine, are widely recognized for their potential as antimicrobial agents. nih.gov The presence of halogens can increase a molecule's lipophilicity, facilitating its passage through microbial cell membranes.

While specific studies on the antibacterial efficacy of this compound are limited, research on structurally related halogenated 3-phenylpropanoic acid derivatives provides strong evidence for their potential in this area. For example, chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes have demonstrated significant and selective activity against pathogenic bacteria. nih.govresearchgate.net

In vitro studies using microdilution methods to determine the Minimum Inhibitory Concentration (MIC) have shown that these compounds can inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.net Similarly, other 3-aryl-propanoic acid derivatives have shown the ability to suppress these same bacterial species. researchgate.net Fluoride (B91410) itself is known to interfere with bacterial metabolism by inhibiting key enzymes, which is a principle used in dental applications to control cariogenic bacteria. mdpi.com The potent antimicrobial properties of many fluorinated compounds are often attributed to the enhanced lipophilicity conferred by the fluorine atoms. nih.gov

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 | nih.gov |

| Staphylococcus aureus | 64 | ||

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Escherichia coli | 32 | nih.gov |

| Staphylococcus aureus | 64 | ||

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 64 | nih.gov |

| Staphylococcus aureus | 32 |

Antifungal Efficacy Studies

There is currently no specific data available from in vitro studies detailing the antifungal efficacy of this compound or its derivatives against various fungal species. While research exists on the antifungal properties of other fluorinated organic compounds and various propanoic acid derivatives, direct experimental evidence for this specific molecule is absent from the reviewed literature.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

There is no available research data on the specific interactions between this compound or its derivatives and biological macromolecules such as DNA and proteins. Studies on how compounds with similar structural motifs, like trifluorophenyl groups, interact with these macromolecules exist, but direct experimental evidence for the titular compound is lacking.

Strategic Applications of 3 3,4,5 Trifluorophenyl Propanoic Acid in Chemical Synthesis

Role as a Key Intermediate in Medicinal Chemistry

The 3,4,5-trifluorophenyl moiety is a privileged scaffold in drug discovery. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and enhance binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the bioavailability and half-life of a drug candidate.

3-(3,4,5-Trifluorophenyl)propanoic acid and its derivatives are crucial intermediates in the synthesis of novel pharmaceutical agents. A prominent example is its connection to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic medications. wikipedia.org The blockbuster drug Sitagliptin (Januvia) contains a 2,4,5-trifluorophenyl group, and its synthesis relies on a key chiral amine intermediate, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.govusp.org

The synthesis of this key intermediate often starts from precursors like 2,4,5-trifluorophenylacetic acid, which is structurally related to the propanoic acid . nih.gov Various synthetic routes, including those involving the stereoselective reduction of enamine or β-keto ester precursors containing the trifluorophenyl ring, have been developed to produce this vital building block for Sitagliptin. nih.govgoogle.com The presence of the trifluorinated phenyl ring is critical for the drug's efficacy, demonstrating the importance of intermediates that can introduce this specific moiety.

Table 1: Pharmaceutical Application of the Trifluorophenyl Scaffold

| Drug Name | Therapeutic Class | Key Intermediate | Role of Trifluorophenyl Group |

|---|

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.inuniroma1.it This technique aims to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. niper.gov.in The process involves replacing the core structure (scaffold) of a molecule while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. namiki-s.co.jp

The trifluorophenyl group is an excellent component for scaffold-hopping strategies due to its distinct electronic and steric properties. For instance, a scaffold-hopping approach was successfully used to design novel fungicides from the natural product dehydrozingerone. nih.gov In this strategy, the α,β-unsaturated ketone part of the original molecule was replaced with a trifluoromethylpyridine ring, leading to compounds with improved stability and potent antifungal activity. nih.gov This example, while not using the exact this compound, illustrates how fluorinated aromatic scaffolds are utilized in hopping strategies to create new, effective, and patentable bioactive molecules. This makes this compound a valuable starting point or target for such design approaches.

Utilization in Agrochemical Research and Development

The introduction of fluorine is a prevalent strategy in the design of modern herbicides and pesticides. nih.gov Fluorinated groups, such as the trifluorophenyl moiety, can increase the efficacy, metabolic stability, and target-site binding of agrochemicals. nih.govnih.gov More than half of newly registered agrochemicals in recent years contain fluorine, highlighting the element's critical role in the industry. nih.gov

Many successful herbicides function by mimicking the natural plant growth hormone auxin, leading to uncontrolled growth and plant death. ufl.eduorst.edu A well-known class of such herbicides are the phenoxyalkanoic acids, such as Fenoprop (2-(2,4,5-trichlorophenoxy)propanoic acid). wikipedia.org this compound shares the core structural feature of a substituted aromatic ring linked to a propanoic acid side chain. This structure makes it an ideal candidate for development as a synthetic auxin herbicide. The trifluoro-substitution pattern is a modern bioisostere for the chloro-substituents found in older herbicides, often leading to improved properties and a different environmental profile. The development of pyridine-carboxylate herbicides like halauxifen-methyl (B1255740) also demonstrates the value of halogenated aromatic acids in creating effective weed control agents. researchgate.net

The trifluorophenyl group is a key component in a variety of modern pesticides, particularly insecticides. The strong electron-withdrawing properties of the fluorinated ring can enhance the potency of the active ingredient. For example, research has explored the synthesis of arylsulfur pentafluoride analogues of the insecticide fipronil (B1672679) and compared their activity to the commercial trifluoromethyl versions. chimia.chresearchgate.net These studies underscore the principle of using highly fluorinated phenyl rings as a core component to generate potent insecticidal activity. chimia.ch Similarly, many successful agrochemicals, including fungicides and insecticides, incorporate trifluoromethylpyridine moieties, which are synthesized from fluorinated building blocks. nih.govjst.go.jp Consequently, this compound represents a valuable starting material for creating novel pesticidal compounds by serving as the source of the essential trifluorophenyl pharmacophore.

Table 2: Examples of Fluorinated Agrochemical Scaffolds

| Agrochemical Class | Example Compound/Analogue | Key Structural Feature | Role of Fluorine/Fluorinated Group |

|---|---|---|---|

| Herbicides | Fenoprop (analogue) | Substituted phenoxypropanoic acid | Mimics auxin; substitution pattern determines activity |

| Insecticides | Fipronil (analogue) | Trifluoromethylphenyl pyrazole | Enhances insecticidal potency |

Contribution to Materials Science Applications

The unique properties imparted by fluorine atoms—such as high electronegativity, hydrophobicity, and thermal stability—make fluorinated compounds highly desirable in materials science for creating functional polymers and liquid crystals.

The incorporation of fluorine atoms into the rigid core of liquid crystal molecules is a well-established strategy for tailoring their physical properties. researchgate.net Lateral fluoro-substitution can significantly modify the dielectric anisotropy, optical anisotropy, mesophase morphology, and transition temperatures of the material. researchgate.netmdpi.comnih.gov The 3,4,5-trifluorophenyl group, with its strong transverse dipole moment, is an ideal building block for designing liquid crystals with specific, desirable dielectric properties for advanced display applications.

In polymer chemistry, fluorinated monomers are used to create materials with enhanced thermal stability, chemical resistance, and unique surface properties. Polymers containing pentafluorophenyl esters, for example, are used as versatile precursors for creating a wide range of functional materials through post-polymerization modification. nih.govresearchgate.net this compound can be converted into a corresponding acrylate (B77674) or methacrylate (B99206) monomer. The subsequent polymerization of such a monomer would yield a functional polymer bearing the trifluorophenyl motif, which could be used in applications requiring high thermal stability or specific surface characteristics.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 3,4,5 Trifluorophenyl Propanoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. The choice of method depends on the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like 3-(3,4,5-Trifluorophenyl)propanoic acid. Developing a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. amazonaws.com

For a fluorinated aromatic carboxylic acid, reversed-phase HPLC is the most common approach. A C18 column is a versatile and conventional choice for initial method development. pensoft.netresearchgate.net However, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and enhanced retention for fluorinated compounds through dipole-dipole, π-π, and hydrophobic interactions. omicsonline.org

The mobile phase composition is critical, typically consisting of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.net Since the analyte is a carboxylic acid, controlling the pH of the mobile phase with a buffer is crucial to ensure a consistent ionization state and achieve sharp, symmetrical peaks. amazonaws.com A buffer with a pKa near the desired pH, such as a phosphate (B84403) or formate (B1220265) buffer, is often used to maintain a pH between 2 and 4, keeping the carboxylic acid in its protonated, less polar form. amazonaws.compensoft.net

Detection is commonly performed using a UV/VIS detector. The trifluorophenyl chromophore allows for sensitive detection at a wavelength of approximately 225 nm. pensoft.net The method must be validated for parameters including linearity, accuracy, precision, and specificity to ensure reliable results. pensoft.net

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) or PFP | C18 provides general-purpose hydrophobic retention. PFP offers enhanced selectivity for fluorinated aromatic compounds. omicsonline.org |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile is a common organic modifier. A low pH buffer ensures the carboxylic acid is protonated for better retention and peak shape. amazonaws.compensoft.net |

| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution can optimize run time and resolve impurities with different polarities. sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Detector | UV/VIS at 225 nm | The aromatic ring provides strong UV absorbance for sensitive detection. pensoft.net |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is suitable for analyzing volatile and semi-volatile compounds. While carboxylic acids can be analyzed directly, they often exhibit poor peak shapes (tailing) due to their polarity and tendency to adsorb onto the column. cerealsgrains.org To overcome this, derivatization to a more volatile ester form (e.g., a methyl ester) is a common strategy. nih.gov

For separation, a capillary column with a mid-to-high polarity stationary phase is recommended. An HP-INNOWAX (polyethylene glycol) column or a standard HP-5MS (5% phenyl-methylpolysiloxane) column can provide adequate separation. mdpi.comnih.gov The analysis is performed with a temperature program that starts at a lower temperature and gradually increases to ensure the elution of the analyte and any potential impurities within a reasonable time. thepharmajournal.com

A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering excellent sensitivity. nih.govscielo.br The carrier gas is typically an inert gas like helium or nitrogen. mdpi.com

| Parameter | Recommended Condition | Rationale |

| Derivatization | Optional (e.g., methylation with diazomethane (B1218177) or BF3/Methanol) | Improves volatility and peak shape, reducing column adsorption. nih.gov |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds. mdpi.com |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. mdpi.com |

| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte to the column for high sensitivity. mdpi.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. thepharmajournal.com |

| Oven Program | Initial 70°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min | A typical temperature program to separate compounds based on their boiling points. thepharmajournal.com |

| Detector | Flame Ionization Detector (FID) at 280 °C | Universal detector for organic compounds with high sensitivity. nih.gov |

Chiral Chromatography for Enantiomeric Purity

If this compound is synthesized via a pathway that can produce enantiomers, or if it contains a chiral center, assessing its enantiomeric purity is critical. Chiral chromatography is the definitive method for separating enantiomers. tsijournals.com This is typically achieved using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers.

For acidic compounds, several types of CSPs are effective. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type (donor-acceptor) columns are widely used and have shown success in separating similar phenylpropanoic acid structures. tsijournals.commdpi.com Anion-exchange CSPs, which rely on ionic interactions, are also highly effective for the enantioseparation of acidic analytes. chiraltech.com

The separation is often performed in normal-phase mode, using a mobile phase consisting of a nonpolar solvent like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol. tsijournals.com Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or isopropylamine) are frequently added to the mobile phase to improve peak shape and enhance enantiomeric resolution. tsijournals.com

| Parameter | Recommended Condition | Rationale |

| Column | Pirkle-type (e.g., (R,R) Whelk-O1) or Polysaccharide-based (e.g., Chiralcel OD-H) | These CSPs provide stereoselective interactions necessary for separating enantiomers of acidic compounds. tsijournals.com |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | A common normal-phase system. Ethanol acts as the polar modifier, and TFA improves peak shape for acidic analytes. tsijournals.com |

| Elution Mode | Isocratic | Isocratic elution is standard for chiral separations. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temperature | 25 °C | Temperature is often kept at ambient to maximize enantioselective interactions. |

| Detector | UV/VIS at 225 nm | Standard detection based on the analyte's chromophore. |

Hyphenated Techniques for Identification and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unequivocal compound identification and purity assessment.

GC-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a definitive technique for identifying volatile and semi-volatile compounds. jmchemsci.com The GC conditions would be similar to those described in section 7.1.2.

After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI) at a standard energy of 70 eV. mdpi.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation.

For this compound, the molecular ion peak ([M]⁺) would be observed at its corresponding mass-to-charge ratio (m/z). Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org Other expected fragments would result from cleavage along the propanoic acid chain and from the stable trifluorobenzyl cation.

| Parameter | Recommended Condition |

| GC System | As described in Section 7.1.2 |

| MS Interface | Transfer line at 280 °C mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan (e.g., m/z 40-400) |

| Ion Source Temp. | 230 °C |

| Predicted Fragment | m/z (approx.) | Description |

| [M]⁺ | 230 | Molecular Ion |

| [M-COOH]⁺ | 185 | Loss of the carboxyl group libretexts.org |

| [C₇H₄F₃]⁺ | 145 | Trifluorobenzyl cation |

| [C₆H₂F₃]⁺ | 131 | Trifluorophenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of compounds, particularly those not amenable to GC. For this compound, LC-MS provides high sensitivity and selectivity for both identification and quantification.

The primary challenge in reversed-phase LC for small carboxylic acids is often insufficient retention. shimadzu.com While the method described in section 7.1.1 may be suitable, derivatization can be employed to enhance retention and improve ionization efficiency. nih.govnih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the carboxylic acid group, making the resulting derivative less polar and more easily ionized. shimadzu.comunimi.it

Electrospray Ionization (ESI) is the most common ionization source for this type of analysis, and for a carboxylic acid, it is typically run in negative ion mode to detect the deprotonated molecule, [M-H]⁻. unimi.it The use of volatile mobile phase buffers like ammonium (B1175870) formate is essential for compatibility with the MS detector. omicsonline.org

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. nih.gov This involves selecting the precursor ion (e.g., [M-H]⁻) and monitoring a specific product ion formed by its fragmentation, providing exceptional selectivity and reducing matrix interference. nih.gov

| Parameter | Recommended Condition | Rationale |

| LC System | As described in Section 7.1.1, but with volatile buffers | |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (pH ~3.5) | Volatile buffer is compatible with the MS interface. omicsonline.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for generating deprotonated molecular ions [M-H]⁻ from carboxylic acids. unimi.it |

| Mass Analyzer | Triple Quadrupole (QqQ) or Q-Trap | Standard for quantitative MS/MS analysis. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov |

| Source Voltage | -4.5 kV | Typical voltage for ESI in negative mode. unimi.it |

| Source Temp. | 400 °C | Aids in desolvation of the mobile phase. unimi.it |

Quantitative Analytical Procedures and Validation

The accurate quantification of this compound is essential for its application in various scientific and industrial fields. Validated analytical procedures ensure that the measurements are reliable, reproducible, and fit for their intended purpose. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of phenylpropanoic acid derivatives, owing to its high resolution, sensitivity, and specificity. Titrimetric methods can also be utilized for the assay of acidic compounds.

This section details the typical quantitative analytical procedures and the validation parameters that would be established for this compound, based on methodologies applied to structurally similar compounds and in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a primary choice for the quantification of this compound. The method's validation would encompass specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Chromatographic Conditions

A typical RP-HPLC system for the analysis of a phenylpropanoic acid derivative might employ a C18 column. pensoft.netresearchgate.net The mobile phase would likely consist of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. pensoft.netresearchgate.net Isocratic elution is often preferred for its simplicity and robustness. pensoft.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.netresearchgate.net

Method Validation

The validation of the analytical method is crucial to demonstrate its suitability for quantifying this compound. The following parameters would be assessed: